{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]
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Overview
Description
{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] typically involves multiple steps. One common method starts with the reaction of tris(2-aminoethyl)amine with p-nitroisocyanate in tetrahydrofuran (THF) under reflux conditions. The resulting product is then subjected to reduction using hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrazine or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrazine monohydrate, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] is used as a ligand in the formation of coordination complexes with metals. These complexes have applications in catalysis and materials science .
Biology and Medicine: The compound’s ability to form stable complexes with metals makes it useful in biological and medical research. It is studied for its potential in drug delivery systems and as a chelating agent for metal ions in biological systems .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .
Comparison with Similar Compounds
N,N,N’-Tris(2-aminoethyl)amine: A simpler analog used in similar applications but with fewer functional groups.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Another related compound with applications in coordination chemistry.
Uniqueness: {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] is unique due to its multiple functional groups and ability to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
191098-44-9 |
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Molecular Formula |
C27H39N4O6P3 |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
[2-[bis[2-[[hydroxy(phenyl)phosphoryl]methylamino]ethyl]amino]ethylamino]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C27H39N4O6P3/c32-38(33,25-10-4-1-5-11-25)22-28-16-19-31(20-17-29-23-39(34,35)26-12-6-2-7-13-26)21-18-30-24-40(36,37)27-14-8-3-9-15-27/h1-15,28-30H,16-24H2,(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
WUNZPGOVHYUJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CNCCN(CCNCP(=O)(C2=CC=CC=C2)O)CCNCP(=O)(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
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